molecular formula C14H17F2N3O2 B10945892 1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}octahydroquinolin-4(1H)-one

1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}octahydroquinolin-4(1H)-one

Cat. No.: B10945892
M. Wt: 297.30 g/mol
InChI Key: RUIVCVUSNJNQDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]carbonyl}octahydro-4(1H)-quinolinone is a chemical compound with the molecular formula C14H17F2N3O2 . This compound is notable for its unique structure, which includes a difluoromethyl group attached to a pyrazole ring, and is used in various scientific and industrial applications.

Chemical Reactions Analysis

1-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]carbonyl}octahydro-4(1H)-quinolinone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]carbonyl}octahydro-4(1H)-quinolinone has several scientific research applications:

Comparison with Similar Compounds

Similar compounds include other succinate dehydrogenase inhibitors (SDHIs) such as:

  • Boscalid
  • Bixafen
  • Fluxapyroxad
  • Isopyrazam
  • Pydiflumetofen
  • Sedaxane

What sets 1-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]carbonyl}octahydro-4(1H)-quinolinone apart is its unique difluoromethyl group, which enhances its fungicidal efficacy . This structural feature is less common among other SDHIs, making it a valuable compound in the development of new fungicides.

Properties

Molecular Formula

C14H17F2N3O2

Molecular Weight

297.30 g/mol

IUPAC Name

1-[2-(difluoromethyl)pyrazole-3-carbonyl]-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-one

InChI

InChI=1S/C14H17F2N3O2/c15-14(16)19-11(5-7-17-19)13(21)18-8-6-12(20)9-3-1-2-4-10(9)18/h5,7,9-10,14H,1-4,6,8H2

InChI Key

RUIVCVUSNJNQDS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(=O)CCN2C(=O)C3=CC=NN3C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.